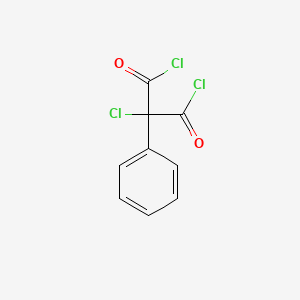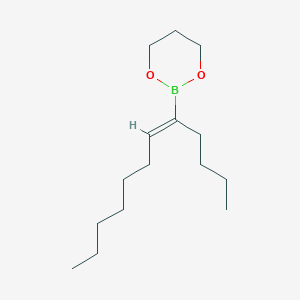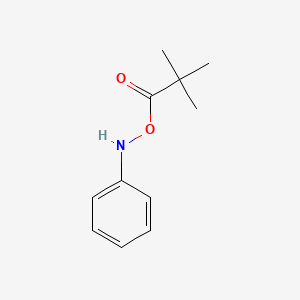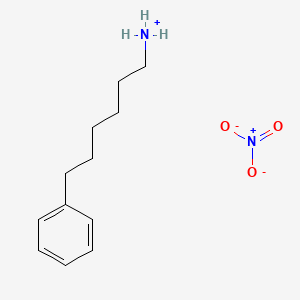
5-Cyclohexyl-3-ethenyl-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclohexyl-3-ethenyl-2-hydroxybenzoic acid is a chemical compound with the molecular formula C15H20O3 It is a derivative of benzoic acid, characterized by the presence of a cyclohexyl group, an ethenyl group, and a hydroxyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3-ethenyl-2-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylbenzene and ethenylbenzene.
Hydroxylation: The benzene ring is hydroxylated using reagents like hydrogen peroxide (H2O2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Cyclohexylation: The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride (C6H11Cl) and aluminum chloride (AlCl3) as a catalyst.
Ethenylation: The ethenyl group is added via a Heck reaction, where ethenyl halide reacts with the benzene ring in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclohexyl-3-ethenyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 5-Cyclohexyl-3-ethenyl-2-benzoic acid.
Reduction: 5-Cyclohexyl-3-ethyl-2-hydroxybenzoic acid.
Substitution: 5-Cyclohexyl-3-ethenyl-2-chlorobenzoic acid.
Aplicaciones Científicas De Investigación
5-Cyclohexyl-3-ethenyl-2-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-Cyclohexyl-3-ethenyl-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and metabolic pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparación Con Compuestos Similares
Similar Compounds
5-Cyclohexyl-2-hydroxybenzoic acid: Lacks the ethenyl group, making it less versatile in certain chemical reactions.
3-Ethenyl-2-hydroxybenzoic acid: Lacks the cyclohexyl group, which may affect its bioactivity and physical properties.
Uniqueness
5-Cyclohexyl-3-ethenyl-2-hydroxybenzoic acid stands out due to the presence of both cyclohexyl and ethenyl groups, which confer unique chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
| 113412-23-0 | |
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
5-cyclohexyl-3-ethenyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H18O3/c1-2-10-8-12(11-6-4-3-5-7-11)9-13(14(10)16)15(17)18/h2,8-9,11,16H,1,3-7H2,(H,17,18) |
Clave InChI |
MOFNVGJIQUMDBU-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C(=CC(=C1)C2CCCCC2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)


![8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14302581.png)

![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)


